molecular formula C15H10ClNO5 B2929828 (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid CAS No. 338403-65-9

(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid

Cat. No.: B2929828
CAS No.: 338403-65-9
M. Wt: 319.7
InChI Key: FDVCVWKHJRGXPG-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a chlorophenoxy group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the chlorophenoxy and nitrophenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology

In biology, this compound is investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in research.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or activator of certain enzymes, providing a basis for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(2-bromophenoxy)-3-nitrophenyl]prop-2-enoic acid
  • (2E)-3-[4-(2-fluorophenoxy)-3-nitrophenyl]prop-2-enoic acid
  • (2E)-3-[4-(2-methylphenoxy)-3-nitrophenyl]prop-2-enoic acid

Uniqueness

(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as bromine, fluorine, or methyl groups.

Properties

IUPAC Name

(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-11-3-1-2-4-13(11)22-14-7-5-10(6-8-15(18)19)9-12(14)17(20)21/h1-9H,(H,18,19)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVCVWKHJRGXPG-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.